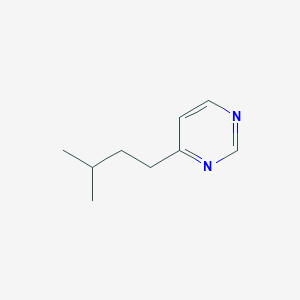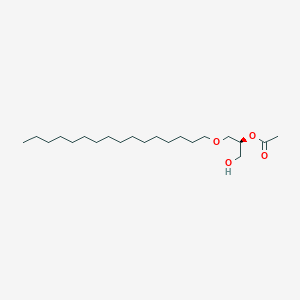![molecular formula C7H12N4O3 B054571 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid CAS No. 117173-96-3](/img/structure/B54571.png)
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid, also known as CEP-33779, is a small molecule inhibitor of the NF-κB signaling pathway. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
Scientific Research Applications
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In cancer research, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. It has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism Of Action
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid inhibits the NF-κB signaling pathway by targeting the IKKβ kinase, which is a key regulator of NF-κB activation. The NF-κB signaling pathway plays a critical role in inflammation, immune response, and cell survival. By inhibiting this pathway, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can reduce inflammation and promote cell death in cancer cells.
Biochemical And Physiological Effects
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of IKKβ, which is required for the activation of the NF-κB signaling pathway. Physiologically, it reduces inflammation and promotes cell death in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Advantages And Limitations For Lab Experiments
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are also some limitations to using 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid. One area of research is to further understand its mechanism of action and identify potential targets for combination therapy. Another area of research is to optimize its pharmacokinetic properties to improve its bioavailability. In addition, clinical trials are needed to evaluate its safety and efficacy in humans. Overall, 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Synthesis Methods
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid can be synthesized using a two-step process. The first step involves the reaction of 3,5-dichloropyrazole with isopropyl alcohol and potassium carbonate to form 3-(propan-2-yl)oxy-5-chloropyrazole. The second step involves the reaction of 3-(propan-2-yl)oxy-5-chloropyrazole with hydrazine hydrate to form 5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid.
properties
CAS RN |
117173-96-3 |
|---|---|
Product Name |
5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C7H12N4O3 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
3-hydrazinyl-5-propan-2-yloxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H12N4O3/c1-3(2)14-6-4(7(12)13)5(9-8)10-11-6/h3H,8H2,1-2H3,(H,12,13)(H2,9,10,11) |
InChI Key |
XNEFXGFPTALPFN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC1=NNC(=C1C(=O)O)NN |
SMILES |
CC(C)OC1=C(C(=NN1)NN)C(=O)O |
Canonical SMILES |
CC(C)OC1=NNC(=C1C(=O)O)NN |
synonyms |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



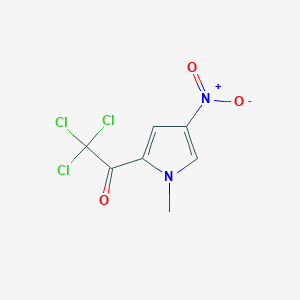
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
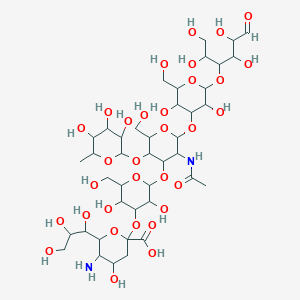

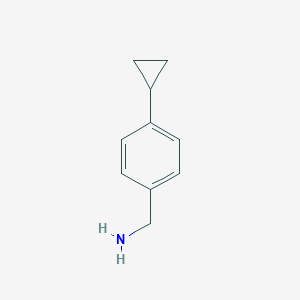

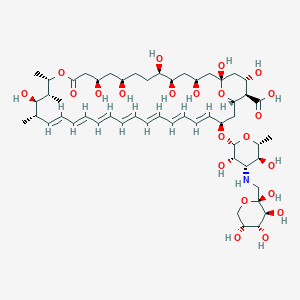

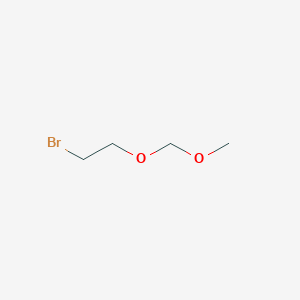
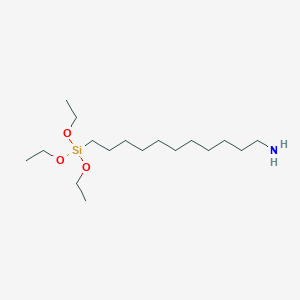
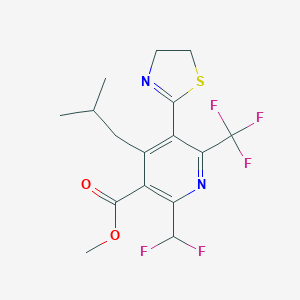
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
